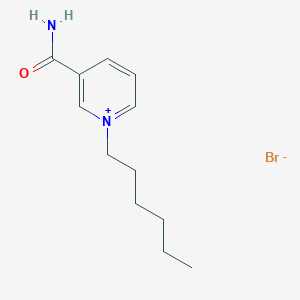

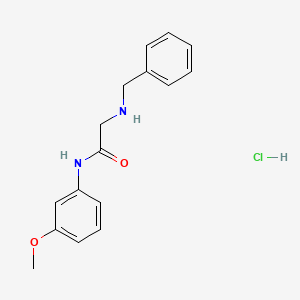

![molecular formula C13H14F3N3 B1358575 N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine CAS No. 898598-62-4](/img/structure/B1358575.png)

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (MTB) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. The unique chemical structure of MTB makes it a promising candidate for use in medicinal chemistry, chemical biology, and other research areas.

Scientific Research Applications

Organic Synthesis

This compound can be used as a building block in organic synthesis . It can be used to create more complex molecules in the development of new drugs or other organic compounds .

Catalysts

The trifluoromethyl group in the compound is often used in H-bond catalysts . This suggests that the compound could potentially be used in the development of new catalysts for various chemical reactions .

Drug Development

Trifluoromethyl group-containing drugs have been approved by the FDA . This suggests that the compound could potentially be used in the development of new drugs .

Preparation of 6-Substituted Purines

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines . This suggests that the compound could potentially be used in the synthesis of purine derivatives .

Inhibitor of Glucose Transporter GLUT1

BAY-876, a compound similar to the one , is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . This suggests that the compound could potentially be used in the development of new treatments for diseases related to glucose transport .

Research Chemical

As a research chemical, this compound can be used in various laboratory experiments to study its properties and potential applications .

Mechanism of Action

Target of Action

Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels .

Mode of Action

It’s worth noting that similar compounds have been found to activate girk channels .

Biochemical Pathways

Activation of girk channels can lead to hyperpolarization of the cell membrane, reducing the activity of neurons and other cells .

Result of Action

Activation of girk channels can lead to a decrease in neuronal excitability .

properties

IUPAC Name |

N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-17-8-9-5-3-4-6-10(9)11-7-12(13(14,15)16)18-19(11)2/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQTKMWNNGSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640369 |

Source

|

| Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine | |

CAS RN |

898598-62-4 |

Source

|

| Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

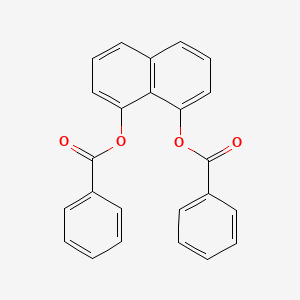

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)